molecular formula C13H18N2O2 B8265094 tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B8265094
M. Wt: 234.29 g/mol
InChI Key: OYTGMXKBWKMKNW-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a 1,5-naphthyridine core partially saturated at the 3,4-positions and protected by a tert-butyl carbamate group. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl group enhances steric protection of the nitrogen atom, improving stability during synthetic transformations.

Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h4,7-8H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTGMXKBWKMKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Boc-Protected Piperidine Precursors

The most widely reported method involves cyclization of tert-butyl 3-oxopiperidine-1-carboxylate, a readily available precursor. In one protocol, reaction with 1-methyl-3,5-dinitropyridin-2(1H)-one in methanolic ammonia under microwave irradiation (90°C, 45 min) induces cyclocondensation to form the 1,5-naphthyridine core . Post-reaction workup includes dichloromethane extraction, sodium bicarbonate washes, and chromatographic purification (petroleum ether:ethyl acetate = 15:1 → 4:1), yielding 68–72% of the target compound .

Critical parameters include:

  • Ammonia concentration : Higher molarity (1 M) suppresses byproduct formation from competing nucleophilic attacks.

  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time from 12 h to 45 min while improving regioselectivity .

Friedländer Annulation with 3-Aminoquinaldehyde

A modified Friedländer reaction between 3-aminoquinaldehyde (6 ) and 2-acetylpyridine (5 ) in ethanol/NaOH (reflux, 8 h) generates the naphthyridine scaffold . Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (0°C → room temperature, 12 h) affords the title compound in 58% overall yield .

Mechanistic insights :

  • Base-mediated aldol condensation forms the quinoline intermediate.

  • Spontaneous dehydrogenation via air oxidation completes aromatization.

  • Boc group installation proceeds via nucleophilic acyl substitution at the secondary amine .

Multi-Component Reactions (MCRs)

A three-component protocol leveraging 3-pyridylamine (46 ), aromatic aldehydes (47 ), and indene (49 ) in BF₃·Et₂O/CHCl₃ (reflux, 6 h) produces tetracyclic dihydronaphthyridines (50 ) in 65–78% yield . While this method primarily yields fused derivatives, substituting indene with linear alkenes enables access to simpler dihydronaphthyridines after Boc protection .

Advantages :

  • Single-step formation of the naphthyridine ring.

  • Tunable electronic effects via aldehyde substituents (e.g., electron-donating groups enhance cyclization rates) .

Catalytic Dehydrogenation of Piperidine Derivatives

Palladium-catalyzed dehydrogenation of tert-butyl 3,4-dihydropyridine-1-carboxylates (Pd/C, diphenyl ether, reflux, 24 h) achieves partial aromatization to dihydronaphthyridines . This method requires stringent temperature control (180–190°C) to prevent over-dehydrogenation to fully aromatic naphthyridines. Typical yields range from 45% to 55% .

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageLimitation
Cyclization 68–7245 minHigh regioselectivityRequires microwave reactor
Friedländer 5820 hScalable (>100 g)Multi-step protocol
MCR 65–786 hAtom economyLimited substrate scope
Dehydrogenation 45–5524 hNo directing groups neededLow yield due to side reactions

Purification and Characterization

All methods employ column chromatography (silica gel, ethyl acetate/hexanes) for purification. Analytical validation via ¹H NMR typically shows:

  • Boc group : Singlet at δ 1.54 ppm (9H) .

  • Dihydronaphthyridine protons : Multiplet at δ 3.76–3.79 ppm (CH₂N) and δ 2.06–2.00 ppm (CH₂CH₂) .
    LCMS (ESI+) confirms the molecular ion at m/z 235.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituent type, position, and naphthyridine ring isomerism. Below is a detailed comparison:

Structural and Functional Variations

Compound Name Substituent(s) Position Naphthyridine Isomer Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate Br 6 1,5 313.19 Purity: 95%; used in Suzuki couplings
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate NH₂ (cyclopropyl) 6 1,5 289.37 Predicted pKa: 7.0±0.20; intermediate for functionalization
tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Cl 7 1,8 - 98% purity; halogenated analog for cross-coupling
tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate OCH₃ 5 1,7 264.32 Methoxy group alters electronic properties

Physical and Chemical Properties

  • Boiling Points: Bromo derivatives exhibit lower boiling points (~412°C predicted for amino derivatives vs. 313 g/mol bromo analogs) due to reduced molecular weight and substituent effects .
  • Solubility : The tert-butyl group generally improves lipophilicity, but polar substituents (e.g., NH₂) enhance aqueous solubility. Methoxy groups (e.g., 1,7-naphthyridine) may increase metabolic stability .

Biological Activity

Tert-butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N2O2
  • Molecular Weight : 233.29 g/mol
  • CAS Number : 1823822-41-8

Antimicrobial Properties

Recent studies have demonstrated that derivatives of naphthyridine, including this compound, exhibit antimicrobial activity against various pathogens. For instance:

  • In Vitro Studies : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential for development as an antimicrobial agent .

Antitumor Activity

Research has indicated that naphthyridine derivatives can inhibit tumor cell proliferation through multiple pathways:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. In vitro assays on cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations .
  • Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability .

Neuroprotective Effects

The neuroprotective potential of the compound has also been explored:

  • Mechanism : It is believed to exert antioxidant effects by scavenging free radicals and modulating signaling pathways associated with oxidative stress. This activity is particularly relevant in neurodegenerative conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Table 2: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Caspase activation

Q & A

Q. What are the established synthetic routes for tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization strategies. A common approach involves the Hantzsch dihydropyridine synthesis, which condenses an aldehyde, β-keto ester, and ammonia in a refluxing solvent like ethanol . Industrial-scale methods may employ continuous flow reactors to enhance yield and purity. Optimization includes adjusting catalysts (e.g., DMAP or triethylamine), solvent polarity, and temperature gradients (0–20°C for controlled reactivity) . Post-synthesis purification often involves column chromatography or recrystallization to isolate regioisomers, as seen in similar dihydropyridine derivatives .

Q. How is the structural integrity of this compound validated in research settings?

Structural confirmation relies on multi-technique analysis:

  • X-ray crystallography : SHELX software refines diffraction data to resolve bond lengths and angles, critical for verifying stereochemistry .
  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments and carbonyl groups, while IR confirms carbamate C=O stretches (~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight via [M+H]⁺ peaks .

Advanced Research Questions

Q. How can researchers mitigate instability or decomposition of this compound during storage or reactions?

Instability often arises from moisture sensitivity or oxidative degradation. Recommendations include:

  • Storing under inert gas (N₂/Ar) at –20°C.
  • Using anhydrous solvents (e.g., THF, DCM) and stabilizers like BHT (butylated hydroxytoluene) in reaction setups.
  • Monitoring degradation via HPLC to track impurities over time .

Q. What strategies resolve contradictions in reactivity or selectivity during functionalization of the naphthyridine core?

Contradictions in regioselectivity (e.g., competing oxidation vs. substitution) require mechanistic probing:

  • Kinetic studies : Varying reaction times and temperatures to identify rate-determining steps.
  • Isotopic labeling : Using ¹⁵N or deuterated analogs to trace reaction pathways .
  • Computational modeling : DFT calculations predict electron density distributions, guiding site-specific modifications .

Q. How can computational tools aid in predicting the biological interactions of this compound derivatives?

Molecular docking studies (e.g., AutoDock Vina) leverage PubChem-derived 3D structures (InChI: InChI=1S/C10H15NO3/...) to simulate binding with target proteins like calcium channels. MD simulations assess stability of ligand-receptor complexes over nanosecond timescales, validating hypotheses from in vitro assays .

Q. What analytical methods differentiate isomeric byproducts in multi-step syntheses of this compound?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • 2D NMR (COSY, NOESY) : Maps spatial correlations between protons in regioisomers.
  • X-ray powder diffraction (XRPD) : Detects crystalline phase differences in solid-state byproducts .

Methodological Considerations

  • Synthetic Reproducibility : Document solvent batch purity (e.g., ≤50 ppm H₂O) and catalyst lot variability.
  • Data Validation : Cross-reference spectral data with PubChem/ECHA entries (e.g., InChI Key VOVJZEJLJABSJY-UHFFFAOYSA-N) .
  • Ethical Reporting : Disclose regioisomer ratios (e.g., 77% yield with 3:1 selectivity) to avoid misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Reactant of Route 2
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tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

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